molecular formula C5H6BrN3 B1371637 5-bromo-N-methylpyrazin-2-amine CAS No. 446286-92-6

5-bromo-N-methylpyrazin-2-amine

Cat. No.: B1371637
CAS No.: 446286-92-6
M. Wt: 188.03 g/mol
InChI Key: GJVFQZGJWPCJSP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methylpyrazin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction typically occurs under mild conditions and yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound through bulk manufacturing, sourcing, and procurement . The compound is usually shipped at room temperature within the continental United States, although shipping conditions may vary elsewhere.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids for Suzuki cross-coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions typically yield novel pyridine derivatives .

Scientific Research Applications

5-Bromo-N-methylpyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-bromo-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVFQZGJWPCJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670286
Record name 5-Bromo-N-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446286-92-6
Record name 5-Bromo-N-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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